5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN6O3S and its molecular weight is 422.89. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Anticancer Potential
Research has shown that compounds structurally similar to 5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide exhibit moderate to high anti-HIV activity and moderate anticancer activity. This indicates potential applications in the development of new antiviral and anticancer therapies (Brzozowski, 1998).
Antimicrobial Properties
Compounds related to this compound have demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests their potential use in treating bacterial and fungal infections (Hassan, 2013).
Anti-Asthmatic Activity
Research has identified that certain derivatives structurally similar to the compound exhibit potent anti-asthmatic properties. These compounds could be valuable in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
Enzyme Inhibition for Cancer Therapy
Derivatives of this compound have been studied as inhibitors of carbonic anhydrase isozymes, particularly those associated with tumor cells. This suggests their potential application in developing novel anticancer therapies (Alafeefy et al., 2015).
Antitumor Properties and Apoptosis Induction
Some compounds structurally similar to this compound have shown potent antitumor activity against various cancer cell lines and the ability to induce apoptosis, a form of programmed cell death, in cancer cells (Fares et al., 2014).
Mechanism of Action
Target of Action
It’s known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer . They are known to inhibit human carbonic anhydrase B .
Mode of Action
Benzenesulfonamide derivatives are known to inhibit the enzyme carbonic anhydrase b . This inhibition could potentially lead to the disruption of pH regulation within cells, which can have a significant impact on cellular processes and potentially lead to cell death .
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it may impact pathways related to ph regulation and ion transport .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
As a potential carbonic anhydrase inhibitor, it could disrupt ph regulation within cells, potentially leading to cell death .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O3S/c1-11-19-20-16-6-7-17(21-24(11)16)23-9-13(10-23)22(2)28(25,26)15-8-12(18)4-5-14(15)27-3/h4-8,13H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILQPXCJKRNKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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